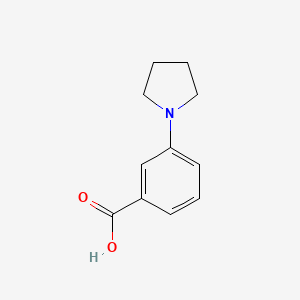

4-(1,3-二氢-2H-异吲哚-2-基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Paper details the synthesis of a related compound, 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, using a novel method involving thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one. The process includes interaction with 1,1'-carbonyldiimidazole (CDI) and subsequent base-promoted cycle opening of the intermediate. The method reported a high total yield of 90% for the desired product.

Molecular Structure Analysis

In paper , the molecular structure of 4-(3-Benzoylthioureido)benzoic acid is characterized using various spectroscopic techniques, including MS, FT-IR, 1H-NMR, 13C-NMR, and UV-Visible spectroscopy. The compound crystallizes in the triclinic space group P-1, and its crystal structure was solved by direct methods and refined by full-matrix least squares.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving "4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid." However, paper discusses the spectroscopic characterization of 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid (TPBA), which includes a complete structural and vibrational analysis using DFT methods. This analysis could be relevant when considering the reactivity and interaction of similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds discussed in the papers are inferred from their synthesis and structural analysis. For instance, paper provides the crystallographic data, which includes the unit cell dimensions and density. Paper extends the analysis to include molecular electrostatic potential (MEP), frontier molecular orbitals, and thermodynamic properties, which are crucial for understanding the behavior of the compound under different conditions.

科学研究应用

1. Interaction with Bovine Serum Albumin

- Summary of Application: This study investigated the interaction between bovine serum albumin (BSA) and a lipophilic derivative of thalidomide, which is structurally similar to the compound you’re interested in .

- Methods of Application: The interaction was studied using a multi-spectroscopic approach, which included UV spectrophotometry, spectrofluorimetry, three-dimensional spectrofluorometric, and molecular docking studies .

- Results: The study found that static quenching was involved in quenching the fluorescence of BSA by the compound, suggesting a complex formation occurred between the two . The binding constant decreased with higher temperature, suggesting an unstable complex at higher temperatures .

2. Anti-Inflammatory Activity

- Summary of Application: A study performed molecular hybridization of oxindoles and 3-(trifluoromethyl)benzaldehyde or sulfonylphenyl by using the Michael addition reaction .

- Methods of Application: All the obtained compounds were evaluated for potential anti-inflammatory activity in LPS-stimulated murine macrophage RAW 264.7 cells in vitro .

- Results: The results of this study were not provided in the search results .

3. Pharmaceutical Manufacturing

- Summary of Application: This compound is available for purchase from chemical suppliers, suggesting it may be used in the synthesis of other compounds or as a reagent in pharmaceutical manufacturing .

- Methods of Application: The specific methods of application in pharmaceutical manufacturing would depend on the particular synthesis or reaction being performed .

- Results: The outcomes would also depend on the specific use of the compound in pharmaceutical manufacturing .

4. Melatonin Receptor Ligand

- Summary of Application: A study reported the synthesis and pharmacological evaluation of new melatonin receptor ligands obtained by 2-substitution of melatonin with (indol-1-yl)methyl, (isoindolin-2-yl)methyl, and (tetrahydroisoquinolin-2-yl)methyl groups .

- Methods of Application: The isoindoline analogue displays high MT2 binding affinity .

- Results: This suggests potential applications in the study or treatment of conditions related to melatonin receptors, such as sleep disorders .

5. Chemical Reagent

- Summary of Application: This compound is available for purchase from chemical suppliers, suggesting it may be used as a reagent in various chemical reactions .

- Methods of Application: The specific methods of application would depend on the particular reaction being performed .

- Results: The outcomes would also depend on the specific use of the compound in the reaction .

6. Derivative Synthesis

- Summary of Application: A compound structurally similar to “4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid”, known as “4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid octyl ester”, has been synthesized .

- Methods of Application: The synthesis likely involves the reaction of the parent compound with an octyl group .

- Results: The product of this reaction is the octyl ester derivative of the parent compound .

属性

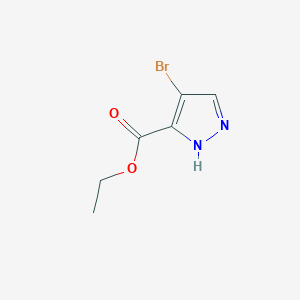

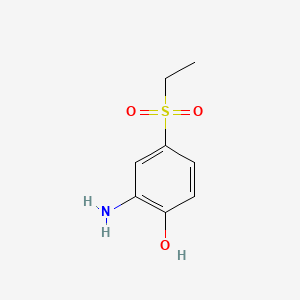

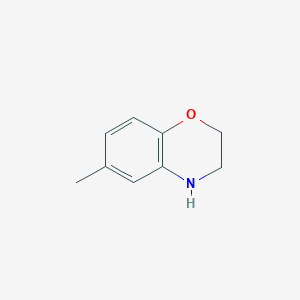

IUPAC Name |

4-(1,3-dihydroisoindol-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-15(18)11-5-7-14(8-6-11)16-9-12-3-1-2-4-13(12)10-16/h1-8H,9-10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWWJMYNWJSUNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350045 |

Source

|

| Record name | 4-(1,3-Dihydro-2H-isoindol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid | |

CAS RN |

329715-35-7 |

Source

|

| Record name | 4-(1,3-Dihydro-2H-isoindol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-Dimethoxyphenyl)-3-{[(4-methyl-phenyl)sulfonyl]amino}propanoic acid](/img/structure/B1330979.png)